2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide
Overview
Description
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide is a complex organic compound characterized by multiple nitro and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve amide formation, etherification, and coupling reactions to assemble the complex structure. Common reagents include nitric acid for nitration, amines for amide formation, and various catalysts to facilitate coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, particularly on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce nitroso compounds .
Scientific Research Applications
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide involves its interaction with molecular targets through its nitro and amide groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-phenylbenzamide: Shares the nitro and amide functionalities but lacks the complex ether linkages.
4-methoxy-2-nitroaniline: Contains a nitro group and an amine, similar in reactivity but simpler in structure.
Uniqueness
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide is unique due to its multiple nitro groups and complex aromatic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-nitro-N-[3-[4-[2-[4-[3-[(2-nitrobenzoyl)amino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O8/c1-41(2,27-17-21-31(22-18-27)52-33-11-7-9-29(25-33)42-39(46)35-13-3-5-15-37(35)44(48)49)28-19-23-32(24-20-28)53-34-12-8-10-30(26-34)43-40(47)36-14-4-6-16-38(36)45(50)51/h3-26H,1-2H3,(H,42,46)(H,43,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVHUXGNORGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=CC(=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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